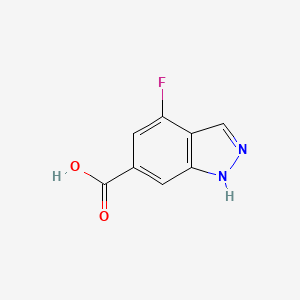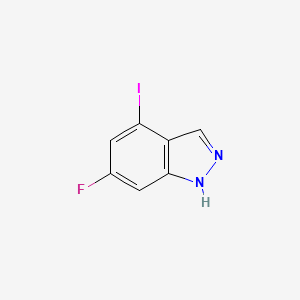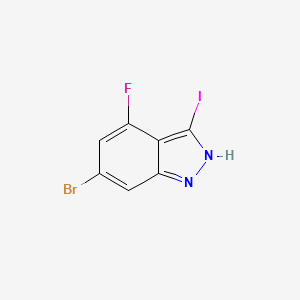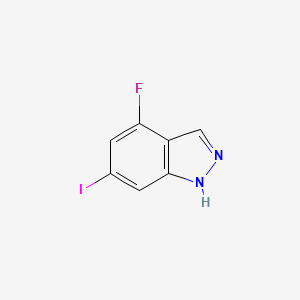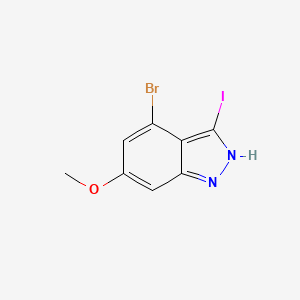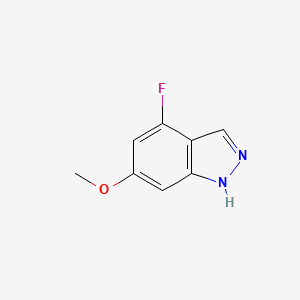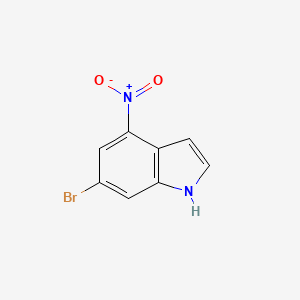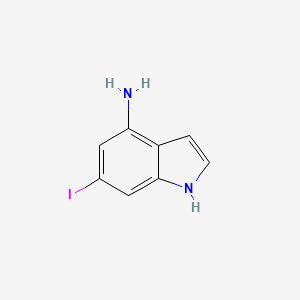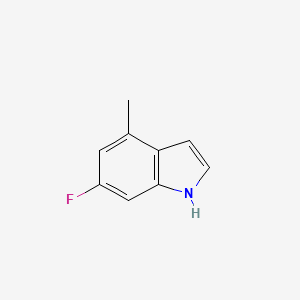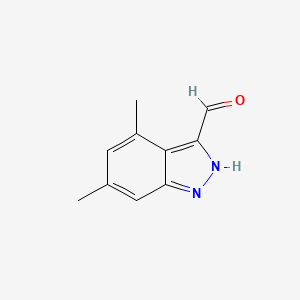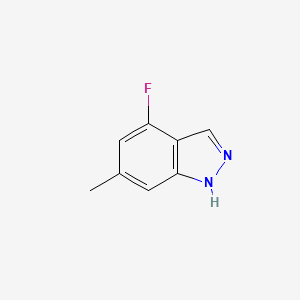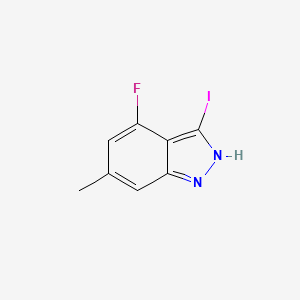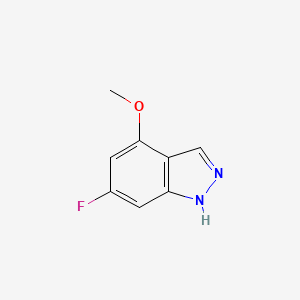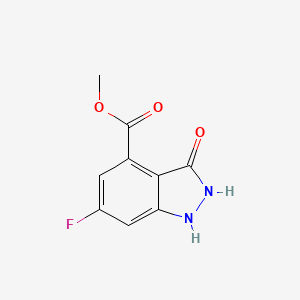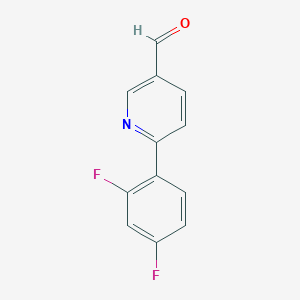
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” is a chemical compound likely used in research or industry . It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” were not found, similar compounds are often synthesized through various methods such as the Suzuki cross-coupling reaction and multi-component reactions .Wissenschaftliche Forschungsanwendungen
Antifungal Drug Development
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound is utilized in the development of antifungal drugs, specifically as a derivative of Voriconazole (VN), which is used to treat various fungal infections. The compound, referred to as VN-CHO, is a result of late-stage functionalization of VN to improve its efficacy and reduce side effects .
Methods of Application
VN-CHO is synthesized through a photoredox-catalyzed hydroxymethylation of VN, followed by oxidation of the hydroxymethylated derivative (VN-CH2OH) to form VN-CHO. This process introduces a formyl group into the VN structure, creating a site for further functionalization .
Results Summary
The VN-CHO was obtained in a good yield of 70%, and its structure was confirmed by 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. The introduction of the formyl group has been shown to be promising for enhancing the antifungal activity of VN .
Proteomic Biomarker Discovery
Scientific Field
Proteomics
Application Summary
This compound has been implicated in the discovery of proteomic biomarkers associated with the response to ALK tyrosine kinase inhibition in non-small cell lung cancer (NSCLC) patients .
Methods of Application
In a study, targeted proteomics using multiple reaction monitoring mass spectrometry (MRM-MS) was employed to measure plasma levels of proteins, including those potentially modified by this compound, to assess clinical associations .
Results Summary
The study identified several proteins differentially expressed between long-term responders and poor responders to crizotinib, an ALK tyrosine kinase inhibitor. This suggests that modifications by compounds like “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” could be part of a prognostic signature for treatment response .
Green Chemistry
Scientific Field
Green Chemistry
Application Summary
The compound is used in solvent-free chemical transformations, which is a key step toward more sustainable and environmentally friendly chemistry practices .
Methods of Application
Solvent-free conditions often lead to decreased reaction time, increased yields, and easier work-up. This compound is involved in multicomponent reactions (MCRs) under such conditions .
Results Summary
Combining solvent-free conditions with MCRs has disclosed opportunities for architecting heterocyclic molecules in a shorter time, with this compound playing a role in the process .
Antifungal Derivative Synthesis
Scientific Field
Organic and Medicinal Chemistry
Application Summary
This compound is used to synthesize a new derivative of Voriconazole, an antifungal drug, to enhance its pharmacological profile .
Methods of Application
The synthesis involves a photoredox-catalyzed hydroxymethylation of Voriconazole, yielding a hydroxymethylated derivative, followed by oxidation to produce the final compound .
Results Summary
The new derivative was obtained with a 70% yield , and its structure was confirmed by NMR techniques. The introduction of a formyl group in the Voriconazole structure creates a promising site for further functionalization .
Radical Chemistry
Scientific Field
Physical Chemistry
Application Summary
The difluorophenyl moiety of the compound is involved in the study of Blatter radicals, which have applications in redox and magnetic properties analysis .
Methods of Application
Blatter radicals are prepared through oxidation of amidrazones using MnO2 in dry CH2Cl2, and their properties are studied using cyclic voltammetry and EPR spectroscopy .
Results Summary
The study of these radicals provides insights into their structural, redox, and magnetic properties, which are essential for various applications in material science and catalysis .
Eigenschaften
IUPAC Name |
6-(2,4-difluorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVHRUOLIQTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

